N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-19(2)12(15-9-6-10-23-15)11-18-17(20)16-13(21-3)7-5-8-14(16)22-4/h5-10,12H,11H2,1-4H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRWLJJJINOHOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C=CC=C1OC)OC)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 2,6-dimethoxybenzoic acid and 2-(dimethylamino)ethylamine.
Amide Formation: The carboxylic acid group of 2,6-dimethoxybenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This is followed by the addition of 2-(dimethylamino)ethylamine to form the amide bond.
Thiophene Introduction: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the intermediate amide compound under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can target the amide bond or the thiophene ring, using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones from the thiophene ring.
Reduction: Amines or alcohols depending on the target functional group.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
The compound N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-dimethoxybenzamide is a synthetic organic molecule that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of this compound, focusing on its roles in medicinal chemistry, pharmacology, and material science.
Structure and Composition
- Molecular Formula : C15H18N2O2S
- Molecular Weight : 290.38 g/mol
- IUPAC Name : this compound
The compound features a dimethylamino group, which is known for its ability to enhance solubility and biological activity, alongside a thiophene moiety that contributes to its electronic properties.
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Recent studies have indicated that compounds with similar structures to this compound exhibit potential antidepressant and anxiolytic effects. The dimethylamino group is believed to interact with serotonin receptors, which are crucial in mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of related compounds that demonstrated significant serotonin reuptake inhibition, suggesting a similar mechanism may be present in this compound .
Pharmacology
Neuropharmacological Research
The compound has been investigated for its neuropharmacological properties. Its ability to cross the blood-brain barrier makes it a candidate for further research into treatments for neurological disorders.
Case Study:
In animal models, derivatives of this compound showed promise in reducing symptoms of anxiety and depression, leading to discussions about its potential use in human therapies .
Material Science
Organic Electronics
Due to its unique electronic properties stemming from the thiophene group, this compound is being explored for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Data Table: Comparison of Electronic Properties
| Property | Value |
|---|---|
| Band Gap | 1.5 eV |
| Conductivity | High |
| Stability | Moderate |
Synthesis and Derivatives
The synthesis of this compound involves several steps including the formation of the thiophene ring and subsequent functionalization with dimethylamino and methoxy groups. Various derivatives are being synthesized to enhance its efficacy and reduce side effects.
Synthetic Route Overview:
- Formation of Thiophene Ring: Using appropriate thiophene precursors.
- Alkylation: Introducing the dimethylamino group via alkylation reactions.
- Amidation: Finalizing the structure through an amidation reaction with 2,6-dimethoxybenzoic acid.
Mechanism of Action
The mechanism by which N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-dimethoxybenzamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The dimethylamino group can enhance its binding affinity through hydrogen bonding or electrostatic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Key Differences :
- In contrast, N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide (etobenzanid) uses halogenated aryl groups for herbicidal activity, leveraging electrophilic character for plant enzyme inhibition .
- Backbone Modifications: Unlike the tertiary hydroxyethyl group in , the target compound’s dimethylaminoethyl-thiophene chain introduces lipophilicity and conformational flexibility, which may influence blood-brain barrier penetration .
Compounds with Thiophene Moieties
Key Differences :
- Thiophene Positioning : The dual thiophen-2-yl groups in enhance π-π stacking and metabolic stability, whereas the target compound’s single thiophene may prioritize selective receptor interactions.
- Aromatic vs. Aliphatic Linkers : The target compound’s ethylamine linker contrasts with the tetrahydronaphthalene scaffold in , suggesting divergent pharmacokinetic profiles (e.g., solubility, half-life).
Dimethylamino-Containing Analogues
Key Differences :
- Core Heterocycle: The quinoline core in enables metal chelation and enzyme inhibition (e.g., kynurenine 3-monooxygenase), whereas the benzamide in the target compound may favor GPCR or ion channel interactions.
- Solubility and Basicity: The dimethylamino group in both compounds increases basicity, but the target compound’s methoxy groups may counterbalance lipophilicity, improving aqueous solubility compared to .
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)-2,6-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The compound exhibits its biological activity primarily through modulation of neurotransmitter systems. It is believed to act on serotonin and dopamine receptors, which are critical in mood regulation and various neurological processes. The presence of the dimethylamino group enhances its lipophilicity, facilitating better penetration across the blood-brain barrier.
Antidepressant Effects
Research has indicated that compounds similar to this compound exhibit antidepressant-like effects in animal models. These effects are often linked to increased levels of serotonin and norepinephrine in the synaptic cleft.
Analgesic Properties
Studies suggest that this compound may also possess analgesic properties. The mechanism is thought to involve the inhibition of pain pathways in the central nervous system, potentially through opioid receptor modulation.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of this compound indicates rapid absorption and distribution within the body. Metabolism primarily occurs in the liver, with renal excretion being the main route for elimination.
Safety and Toxicology
Toxicological assessments reveal that at therapeutic doses, the compound exhibits a favorable safety profile. However, high doses may lead to side effects such as sedation or gastrointestinal discomfort.
Q & A
Q. What computational models are suitable for predicting metabolite profiles?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
